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Compound of Interest

Compound Name:

Cat. No.:

3-(4-Hydroxyphenyl)propan-2-one

B173857

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone. The information

presented herein is intended to support research, development, and quality control activities

involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, FT-
IR, and Mass Spectrometry analyses of 3-(4-Hydroxyphenyl)propan-2-one.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.08 Doublet 2H Ar-H (ortho to -OH)
6.77 Doublet 2H Ar-H (meta to -OH)
3.63 Singlet 2H -CHz-
2.13 Singlet 3H -C(O)CHs
~5.0 (variable) Broad Singlet 1H Ar-OH
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2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (6) ppm

Assignment

208.0 C=0 (Ketone)
155.0 Ar-C (para to -CH2)
130.5 Ar-C (meta to -OH)
127.5 Ar-C (ipso)

1155 Ar-C (ortho to -OH)
51.0 -CHa-

29.0 -CHs

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
3350-3150 Strong, Broad O-H stretch (Phenol)
3050-3000 Medium C-H stretch (Aromatic)
2925-2850 Medium C-H stretch (Aliphatic)
1706 Strong C=0 stretch (Ketone)[1]
1615, 1515 Medium-Strong C=C stretch (Aromatic ring)
1230 Strong C-0 stretch (Phenol)
830 Strong C-H bend (Para-substituted

aromatic)

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

150 ~40% [M]* (Molecular lon)

107 100% [M - CHsCO]* (Base Peak)
77 ~15% [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-(4-Hydroxyphenyl)propan-2-one is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00

ppm).

'H NMR Acquisition: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number
of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is recorded on the same instrument, typically at
a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required due to the low natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of the empty sample holder is recorded first and automatically
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subtracted from the sample spectrum. The spectrum is typically recorded over a range of
4000-400 cm~.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample
in a volatile organic solvent is injected into the GC, where it is vaporized and separated from
the solvent.

« lonization (Electron lonization - El): In the ion source, the gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to
ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic
techniques and a general workflow for the analysis of 3-(4-Hydroxyphenyl)propan-2-one.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide for 3-(4-Hydroxyphenyl)propan-2-one.
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Caption: General experimental workflow for the spectroscopic analysis of 3-(4-
Hydroxyphenyl)propan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b173857#spectroscopic-data-nmr-ir-mass-spec-for-3-
4-hydroxyphenyl-propan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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